Dihydrogen hexachloroplatinate hexahydrate is an inorganic compound with the chemical formula ClHPt·6HO. It is a coordination complex of platinum and is characterized by its brownish-yellow to orange-red appearance. This compound is soluble in water, ethanol, ether, ethyl acetate, and acetone, but is insoluble in nitric acid . Dihydrogen hexachloroplatinate hexahydrate is primarily known for its applications in analytical chemistry and materials science.
This compound can also react with reducing agents to yield elemental platinum or lower oxidation state platinum complexes .
While dihydrogen hexachloroplatinate hexahydrate is primarily utilized in industrial and laboratory settings, studies on its biological activity suggest potential cytotoxic effects. Some research indicates that platinum-based compounds can exhibit anticancer properties, although the specific effects of dihydrogen hexachloroplatinate hexahydrate on biological systems require further investigation. Its interaction with cellular components may lead to the formation of reactive oxygen species, contributing to oxidative stress in cells .
Dihydrogen hexachloroplatinate hexahydrate can be synthesized through several methods:
Dihydrogen hexachloroplatinate hexahydrate has several significant applications:
Research on interaction studies involving dihydrogen hexachloroplatinate hexahydrate primarily focuses on its reactivity with various ligands and biological molecules. It has been shown to interact with amino acids and proteins, potentially affecting their structure and function. Additionally, studies have indicated its reactivity with nucleic acids, suggesting implications for its use in medicinal chemistry and drug design .
Dihydrogen hexachloroplatinate hexahydrate shares structural and functional similarities with several other platinum-based compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Dihydrogen tetrachloroplatinate | HPtCl | Lower oxidation state; used in catalysis |
Potassium tetrachloroplatinate | KPtCl | Soluble salt; used for potassium determination |
Hexachloroplatinic acid | HPtCl | Anhydrous form; used in similar applications |
Uniqueness: Dihydrogen hexachloroplatinate hexahydrate's uniqueness lies in its hydrated form, which enhances its solubility and reactivity compared to its anhydrous counterparts. Its specific application in potassium determination further distinguishes it from similar compounds.
The traditional synthesis of dihydrogen hexachloroplatinate hexahydrate employs aqua regia, a powerful mixture of nitric and hydrochloric acids in a molar ratio of 1:3. This approach capitalizes on the unique ability of aqua regia to dissolve noble metals like platinum through a series of oxidation-reduction reactions. The process follows the fundamental reaction:
Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O
Upon initial mixing of concentrated acids, chemical reactions produce volatile products including nitrosyl chloride and chlorine gas, evidenced by the characteristic yellow color and fuming nature of aqua regia. This traditional method presents several challenges, particularly in removing residual nitric acid, which requires repeated evaporations with hydrochloric acid.
Weber's pioneering work addressed these challenges through an electrolytic method that produces highly pure chloroplatinic acid. This process involves first dissolving platinum scraps or sponge in aqua regia, followed by neutralization or evaporation to remove excess acid. The platinum solution is then reduced using zinc or an alkaline formate, and the precipitated platinum black undergoes electrolysis in a specialized apparatus with concentrated hydrochloric acid. This technique achieves quantitative dissolution of platinum, with experimental validation showing 64g of platinum dissolved in 4.5 hours at 8 amperes—remarkably close to the theoretical quantity of 65g for 36 ampere-hours.
Table 1.1: Comparative Analysis of Dihydrogen Hexachloroplatinate Synthesis Methods
Method | Key Reagents | Advantages | Limitations | Purity Level |
---|---|---|---|---|
Traditional Aqua Regia | HNO₃, HCl (1:3) | Widely accessible, established protocol | Nitric acid contamination, time-intensive | Moderate |
Electrolytic (Weber) | Aqua regia (initial), HCl (electrolyte) | High purity, quantitative yield, no nitric acid | Equipment complexity, multi-step process | Very High |
Chlorine Gas | Pt suspension, Cl₂ gas | Direct chlorination, no nitrogen contamination | Handling hazardous gas, specialized equipment | High |
Microwave-assisted polyol synthesis has revolutionized the preparation of platinum-based electrocatalysts from dihydrogen hexachloroplatinate hexahydrate. This methodology employs ethylene glycol or similar polyols as both solvent and reducing agent under microwave irradiation, enabling rapid and controlled reduction of platinum ions to metallic nanoparticles.
Research demonstrates that microwave-assisted polyol synthesis can be optimized for producing high-performance platinum catalysts supported on carbon (Pt/C) for polymer electrolyte membrane fuel cells (PEMFCs). Critical reaction parameters include temperature, duration, precursor concentration, and base addition.
Using ammonium hexachloroplatinate ((NH₄)₂PtCl₆) as an alternative precursor, researchers achieved optimal electrochemical performance with a reaction temperature of 140°C and reaction time of 150 seconds using a 5 mM platinum concentration. Lower temperatures (below 120°C) proved inadequate for activating the reduction process, while higher temperatures (above 160°C) led to increased particle size and reduced electrochemically active surface area.
Table 1.2: Optimization Parameters for Microwave-Assisted Pt/C Synthesis
Parameter | Optimal Range | Effect on Pt Nanoparticles | Impact on Performance |
---|---|---|---|
Temperature | 140°C | Balanced nucleation/growth | Maximum ECSA* |
Reaction Time | 150 seconds | Prevents agglomeration | High activity |
Pt Concentration | 5 mM | Controls deposition rate | Uniform dispersion |
MW Power | 200 W | Uniform heating | Narrow size distribution |
*ECSA: Electrochemically active surface area
The microwave approach offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved particle size uniformity, and enhanced reproducibility. This technique preserves the electrochemical performance equivalent to catalysts synthesized with the more common H₂PtCl₆ precursor while offering economic advantages for large-scale production.
Solvothermal synthesis represents another sophisticated methodology for producing precisely controlled platinum nanostructures from dihydrogen hexachloroplatinate. This approach enables exceptional tuning of nanoparticle characteristics through systematic manipulation of reaction parameters under elevated temperature and pressure conditions.
In situ small-angle X-ray scattering (SAXS) investigations have revealed that the NaOH/Pt molar ratio critically determines nanoparticle size and distribution. Studies examining ratios between 0 and 20 demonstrated that increasing this parameter yields progressively smaller nanoparticles, with values between 10-20 enabling fine control of particle size around or below 1.0 nm. These findings establish that:
The time-dependent evolution of nanoparticle formation elucidated through in situ SAXS analysis reveals complex nucleation and growth patterns. For higher NaOH/Pt ratios (10-20), nanoparticle size stabilizes around 1.0 nm regardless of temperature between 95-140°C. However, higher temperatures accelerate reaction completion and improve yield, justifying the typical practice of conducting syntheses at 150°C or above.
Figure 1: Size Evolution of Pt Nanoparticles as a Function of NaOH/Pt Ratio and Time
(Note: Visual representation would show decreasing particle diameter with increasing NaOH/Pt ratio across time series)
X-ray absorption near-edge structure (XANES) studies confirm the reduction mechanism from Pt(IV) to metallic platinum, with intermediate formations before complete reduction to nanoparticles. This mechanistic understanding provides rational guidelines for selecting experimental parameters previously determined through empirical approaches.
The chemical behavior of dihydrogen hexachloroplatinate in alkaline media involves sophisticated hydrolysis and ligand exchange processes that significantly influence its transformation into catalytically active species. Extended X-ray absorption fine structure (EXAFS) characterization has elucidated the Pt-Cl and Pt-O coordination chemistry under varying conditions of pH, chloride concentration, and aging time.
Hydrogen hexachloroplatinate(IV) undergoes rapid hydrolysis in aqueous solution, with chloride ligands progressively replaced by water molecules or hydroxide ions. This creates a complex speciation pattern dependent on solution concentration, pH, and time. The ligand exchange mechanisms follow two primary pathways:
Replacement by water molecules: [PtCl₆]²⁻ + H₂O → [PtCl₅(H₂O)]⁻ + Cl⁻
Replacement by hydroxide ions: [PtCl₆]²⁻ + OH⁻ → [PtCl₅(OH)]²⁻ + Cl⁻
EXAFS analysis reveals that dilute solutions (200-2000 ppm) undergo significantly more extensive hydrolysis than concentrated solutions. The immediate hydrolysis depends primarily on pH, with increasing pH accelerating replacement of chloride ligands with oxygen-containing species. At pH values above 11, nearly complete exchange occurs rapidly.
Table 1.3: Effect of Solution Conditions on Chloride Coordination in H₂PtCl₆ Solutions
Parameter | Condition | Cl Coordination Number | O Coordination Number | Predominant Species |
---|---|---|---|---|
pH | <2 | 5-6 | 0-1 | [PtCl₆]²⁻, [PtCl₅(H₂O)]⁻ |
pH | 7-9 | 2-4 | 2-4 | [PtCl₄(H₂O)₂], [PtCl₃(H₂O)₃]⁺ |
pH | >11 | 0-1 | 5-6 | [Pt(OH)₆]²⁻ |
Added Cl⁻ | 0.1M NaCl | +0.5-1.0* | -0.5-1.0* | Shifted toward [PtCl₆]²⁻ |
Aging | 3-4 hours | Decreases | Increases | Progressive hydrolysis |
*Change relative to solutions without added chloride
The addition of sodium chloride moderately increases chloride coordination, particularly in aged solutions, demonstrating the equilibrium-limited nature of these exchange reactions. Light exposure also significantly impacts speciation, with a 3-day exposure to sunlight nearly tripling electrical conductivity of freshly prepared solutions compared to just 4% increase in solutions kept dark.
Comparing dihydrogen hexachloroplatinate with ammonium hexachloroplatinate reveals important differences in practical application. While (NH₄)₂PtCl₆ exhibits lower solubility than H₂PtCl₆, it can still achieve the typical 0.5-50 mM concentrations required for synthesis, particularly under alkaline conditions where solubility increases by 1-2 orders of magnitude. This makes ammonium hexachloroplatinate an attractive economic alternative for large-scale catalyst production despite its solubility limitations.
Dihydrogen hexachloroplatinate hexahydrate is a cornerstone material for synthesizing platinum-carbon ($$ \text{Pt/C} $$) electrocatalysts in proton exchange membrane fuel cells (PEMFCs). The compound’s solubility in aqueous media allows for homogeneous impregnation onto carbon supports, followed by thermal reduction to yield highly dispersed Pt nanoparticles [1] [7]. Studies demonstrate that catalysts derived from $$ \text{H}2\text{PtCl}6 $$ exhibit superior oxygen reduction reaction (ORR) activity due to optimal Pt nanoparticle sizes (2–4 nm) and strong metal-support interactions [6] [7].
Table 1: Performance Metrics of $$ \text{Pt/C} $$ Catalysts Synthesized From $$ \text{H}2\text{PtCl}6 $$
Pt Loading (wt%) | Electrochemical Surface Area (m²/g) | ORR Mass Activity (A/mgₚₜ) |
---|---|---|
20 | 68 | 0.21 |
40 | 85 | 0.34 |
60 | 72 | 0.28 |
The presence of chloride ligands in $$ \text{H}2\text{PtCl}6 $$ influences nanoparticle morphology during reduction. Controlled thermal treatment at 300°C under $$ \text{H}2/\text{N}2 $$ atmospheres removes chloride residues while preserving Pt dispersion [1] [7]. Recent advances leverage $$ \text{H}2\text{PtCl}6 $$ to fabricate core-shell structures, where ultrathin Pt layers on cost-effective cores (e.g., Ni, Co) enhance mass activity by 3–5× compared to conventional catalysts [6].
In alkaline and acidic electrolyzers, $$ \text{H}2\text{PtCl}6 $$-derived Pt catalysts significantly reduce the overpotential of the hydrogen evolution reaction (HER). Cyclic voltammetry studies reveal that electrodeposition from $$ \text{H}2\text{PtCl}6 $$ solutions produces Pt surfaces with high-density active sites, facilitated by the stepwise reduction of $$ [\text{PtCl}6]^{2-} $$ to $$ \text{Pt}^0 $$ [2] [4]. The interplay between chloride ligands and adsorbed hydrogen ($$ \text{H}^+ $$) during deposition creates defect-rich surfaces, which lower the energy barrier for $$ \text{H}2 $$ desorption [2].
Key Mechanistic Insights:
Table 2: HER Overpotentials of $$ \text{H}2\text{PtCl}6 $$-Derived Catalysts
Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
---|---|---|
Glassy Carbon | 28 | 30 |
Titanium Oxide | 35 | 38 |
Nickel Foam | 42 | 45 |
Dihydrogen hexachloroplatinate hexahydrate enables the synthesis of bimetallic Pt-Ca/C catalysts for $$ \text{CO}2 $$ hydrogenation. Calcium promoters enhance $$ \text{CO}2 $$ chemisorption via carbonate formation, while Pt nanoparticles dissociate $$ \text{H}2 $$ into active atomic hydrogen [3]. At 473–573 K and 2 MPa, these catalysts achieve 85% $$ \text{CO}2 $$ conversion with 70% selectivity toward formic acid, outperforming monometallic Pt systems [3].
Reaction Pathway Analysis:
Table 3: $$ \text{CO}_2 $$ Hydrogenation Performance of Pt-Ca/C Catalysts
Temperature (K) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
---|---|---|---|
473 | 0.1 | 45 | 65 |
523 | 1.0 | 72 | 68 |
573 | 2.0 | 85 | 70 |
In alkaline water electrolysis, $$ \text{H}2\text{PtCl}6 $$-derived Pt catalysts on nickel substrates reduce cell voltages by 15–20% compared to bare nickel. Strategies to enhance performance include:
Table 4: Alkaline Electrolysis Efficiency With Optimized Pt Catalysts
Current Density (A/cm²) | Cell Voltage (V) | Energy Efficiency (%) |
---|---|---|
0.5 | 1.85 | 78 |
1.0 | 2.10 | 72 |
1.5 | 2.35 | 65 |
The chloride ligand exchange dynamics of dihydrogen hexachloroplatinate hexahydrate represent a fundamental aspect of its electrochemical behavior in acidic electrolytes. The hexachloroplatinate ion $$PtCl₆$$²⁻ undergoes sequential chloride release through well-defined kinetic pathways that are highly dependent on solution conditions and pH.
Kinetic studies have revealed that the first chloride release from the hexachloroplatinate complex follows pseudo-first-order kinetics with a rate constant of approximately 1.1 × 10⁻⁴ s⁻¹ at 37°C in aqueous medium. This initial step involves the formation of an aquated intermediate species according to the reaction:
$$PtCl₆$$²⁻ + H₂O → $$PtCl₅(H₂O)$$⁻ + Cl⁻
The second chloride release proceeds more slowly, with a rate constant of 4.2 × 10⁻⁵ s⁻¹, indicating that the partially hydrolyzed species exhibits reduced lability compared to the parent hexachloroplatinate ion. This sequential ligand exchange mechanism is consistent with an associative pathway where water molecules coordinate to the platinum center before chloride departure.
Table 1: Chloride Ligand Exchange Rate Constants for Platinum Complexes
Complex | First Chloride Release Rate k₁ (s⁻¹) | Second Chloride Release Rate k₂ (s⁻¹) | Medium | Mechanism |
---|---|---|---|---|
K₂PtCl₄ | 1.1 × 10⁻⁴ | 4.2 × 10⁻⁵ | Aqueous, pH variable | Associative |
$$PtCl₆$$²⁻ | 1.1 × 10⁻⁴ (at 37°C) | 4.2 × 10⁻⁵ (at 37°C) | Aqueous, 37°C | Consecutive aquation |
$$Pt(terpy)Cl$$⁺ | 10⁻³ order | Fast | Methanol | Substitution dependent |
$$PtCl₄$$²⁻ | Fast exchange | Slow | Acidic aqueous | Exchange mechanism |
The chloride concentration significantly influences the exchange kinetics, with higher chloride concentrations suppressing the hydrolysis reactions through the common ion effect. In acidic solutions with excess chloride, the equilibrium favors the hexachloroplatinate species, effectively reducing the rate of ligand exchange. This behavior has been quantitatively described by rate expressions that incorporate chloride concentration dependence.
Temperature effects on chloride ligand exchange demonstrate Arrhenius behavior, with activation energies ranging from 34.9 to 29.1 kJ mol⁻¹ for the first and second exchange steps, respectively. The negative entropy of activation (ΔS‡ = -174.7 J K⁻¹ mol⁻¹ for the first step) supports an associative mechanism involving ordered transition states.
The role of supporting electrolytes in modulating ligand exchange dynamics is particularly significant. Studies with different cations (Na⁺, K⁺, Ca²⁺) reveal that ion pairing effects can alter the apparent exchange rates by up to an order of magnitude. The electrostatic interactions between the highly charged platinum complex and the electrolyte environment create local field effects that influence the activation barriers for ligand substitution.
The interfacial charge transfer behavior of platinum electrodes in mixed solvent systems exhibits significant deviations from purely aqueous environments. These modifications arise from changes in solvation structure, dielectric properties, and specific adsorption phenomena that directly influence the electrochemical behavior of platinum chloride complexes.
Table 3: Interfacial Charge Transfer Parameters in Mixed Solvent Systems
Solvent System | Double Layer Capacitance (μF/cm²) | Charge Transfer Resistance (Ω·cm²) | Exchange Current Density (μA/cm²) | Potential Window (V) | Key Observations |
---|---|---|---|---|---|
Pure H₂O | 20-30 | 10-50 | 100-500 | 1.4 | Standard behavior |
Acetonitrile/H₂O (80:20) | 15-25 | 50-150 | 50-200 | 2.0 | Enhanced stability |
Methanol/H₂O (70:30) | 18-28 | 30-100 | 80-300 | 1.6 | Modified kinetics |
Ionic liquid/H₂O | 25-40 | 20-80 | 60-250 | 1.8 | Anion effects |
In acetonitrile-water mixtures, the dielectric constant reduction from 81 (pure water) to approximately 45 (80:20 acetonitrile:water) significantly affects the double layer structure. Spectroscopic evidence indicates that acetonitrile molecules preferentially coordinate to platinum surfaces, displacing water molecules and creating a modified interfacial environment.
The presence of acetonitrile leads to the formation of surface-bound CN⁻ species through decomposition at negative potentials. These adsorbed species block hydrogen adsorption sites and modify the electrochemical response of platinum chloride complexes. The onset potential for acetonitrile reduction is strongly influenced by the nature of the supporting electrolyte cation and water content.
Mixed methanol-water systems demonstrate intermediate behavior between pure aqueous and organic environments. Density functional theory calculations reveal that methanol adsorption energies on Pt(111) surfaces change by up to 0.44 eV in the presence of water, indicating strong solvation effects. The preferential adsorption of methanol molecules creates hydrophobic domains at the electrode surface that can influence the approach of charged platinum complexes.
Ionic liquid-water mixtures present unique interfacial properties due to the structured nature of ionic liquid cations and anions at the electrode surface. In protic ionic liquids containing bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions, specific adsorption of TFSI⁻ on platinum surfaces has been observed, which blocks catalytic sites and modifies charge transfer kinetics.
The water mobility in these mixed systems, as determined by diffusion-ordered spectroscopy (DOSY), is significantly reduced compared to pure water. This reduced mobility affects the mass transport of platinum chloride species to the electrode surface and influences the overall reaction kinetics.
Electrochemical studies in deep eutectic solvents (choline chloride:glycerol and choline chloride:ethylene glycol mixtures) reveal that platinum chloride complexes maintain their structural integrity while exhibiting modified reactivity patterns. The high viscosity of these systems (10-100 times that of water) leads to predominantly kinetic control of electrochemical processes rather than diffusion control.
The oxygen reduction reaction on platinum electrodes in proton-exchange media represents one of the most studied electrochemical processes due to its relevance in fuel cell applications. The presence of platinum chloride species and surface modification with chloride-containing compounds significantly influences the oxygen reduction reaction kinetics.
Table 4: Oxygen Reduction Reaction Kinetics on Platinum-Based Catalysts
Catalyst Type | Mass Activity (A/mg Pt) | Specific Activity (μA/cm² Pt) | Tafel Slope (mV/decade) | Half-wave Potential (V vs RHE) | Electron Transfer Number |
---|---|---|---|---|---|
Pure Pt/C | 0.15-0.25 | 200-300 | 60-70 | 0.90-0.92 | 3.8-4.0 |
Pt(111) single crystal | 0.1-0.2 | 150-250 | 65-75 | 0.88-0.90 | 3.9-4.0 |
Pt₃Ni alloy | 0.5-0.8 | 400-600 | 55-65 | 0.93-0.95 | 3.9-4.0 |
Pt nanoparticles | 0.2-0.4 | 250-400 | 60-75 | 0.90-0.93 | 3.7-3.9 |
The oxygen reduction reaction proceeds through a complex mechanism involving multiple electron transfer steps and surface-adsorbed intermediates. The overall reaction in acidic media follows:
O₂ + 4H⁺ + 4e⁻ → 2H₂O (E° = 1.23 V vs RHE)
However, competing pathways can lead to hydrogen peroxide formation through a two-electron process:
O₂ + 2H⁺ + 2e⁻ → H₂O₂ (E° = 0.68 V vs RHE)
The presence of chloride ions from hexachloroplatinate precursors affects the oxygen reduction reaction kinetics through multiple mechanisms. Surface-adsorbed chloride species compete with oxygen adsorption, leading to reduced activity. However, controlled incorporation of chloride during catalyst synthesis can create beneficial effects through electronic modification of the platinum surface.
Scanning electrochemical microscopy studies reveal significant activity variations across polycrystalline platinum surfaces, with grains exhibiting (111) orientation showing higher activity than those with (100) or (110) contributions. This structure sensitivity directly relates to the adsorption energies of oxygen reduction intermediates on different crystallographic planes.
The kinetics of oxygen reduction on platinum exhibit strong pH dependence beyond the Nernstian shift. In alkaline media, the reaction rate decreases significantly due to the formation of adsorbed hydroxide species that block active sites. This pH effect is particularly pronounced in the presence of specifically adsorbed anions such as chloride.
Temperature effects on oxygen reduction kinetics follow Arrhenius behavior with apparent activation energies ranging from 20-40 kJ mol⁻¹ depending on the potential and surface coverage. The temperature dependence is particularly complex in the mixed kinetic-diffusion control regime where mass transport limitations become significant.
Advanced in situ spectroscopic techniques have identified the formation of soluble HO₂- radicals as key intermediates in the oxygen reduction mechanism. These species, while short-lived, play crucial roles in determining the overall reaction selectivity and efficiency. The detection of such intermediates requires sophisticated electroanalytical approaches operating under transient conditions.
The development of platinum-based alloy catalysts has led to significant improvements in oxygen reduction activity. Pt₃Ni and PtCo alloys demonstrate mass activities 3-5 times higher than pure platinum through electronic effects that weaken the binding of oxygen-containing intermediates. These improvements directly relate to the d-band center position and the resulting adsorption energetics.
Durability studies under realistic operating conditions reveal that platinum dissolution and particle growth represent major degradation mechanisms. The presence of chloride ions accelerates these processes through the formation of soluble platinum chloride complexes, particularly under potential cycling conditions.
The integration of electrochemical and computational approaches has provided detailed insights into the oxygen reduction mechanism. Density functional theory calculations coupled with experimental validation have established scaling relationships between adsorption energies of different intermediates, providing guidelines for rational catalyst design.